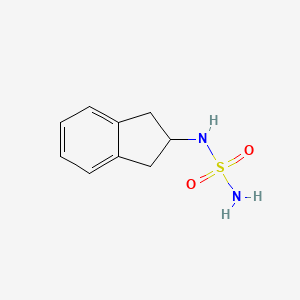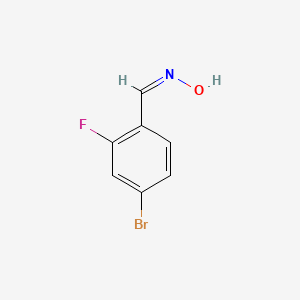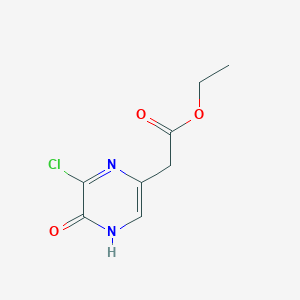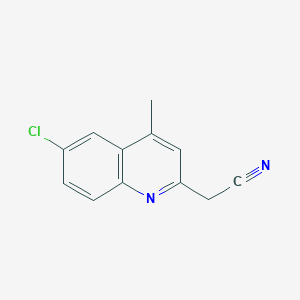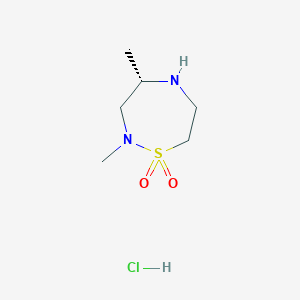
N-Naphthalen-1-yl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Naphthalen-1-ylamino)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to an amino group, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-1-ylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene and amino acids.
Formation of Naphthalen-1-ylamine: Naphthalene is subjected to nitration followed by reduction to form naphthalen-1-ylamine.
Coupling Reaction: The naphthalen-1-ylamine is then coupled with a suitable propanoic acid derivative under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for (S)-2-(Naphthalen-1-ylamino)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Naphthalen-1-ylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted amino acid derivatives.
Applications De Recherche Scientifique
(S)-2-(Naphthalen-1-ylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-(Naphthalen-1-ylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring and amino acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Naphthalen-1-ylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-(Naphthalen-1-ylamino)propanoic acid: A structural isomer with the amino group positioned differently.
Naphthalene-1-ylalanine: Another amino acid derivative with a naphthalene ring.
Uniqueness
(S)-2-(Naphthalen-1-ylamino)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Propriétés
Numéro CAS |
62544-92-7 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(2S)-2-(naphthalen-1-ylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1 |
Clé InChI |
IYKLZBIWFXPUCS-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



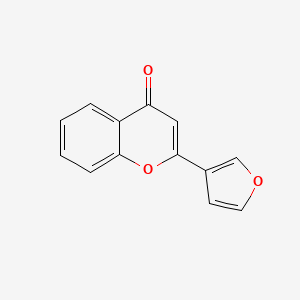
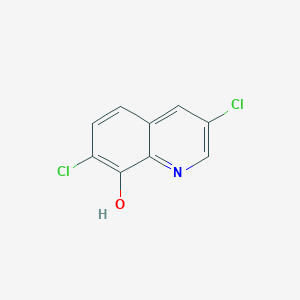

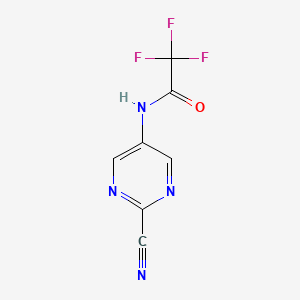
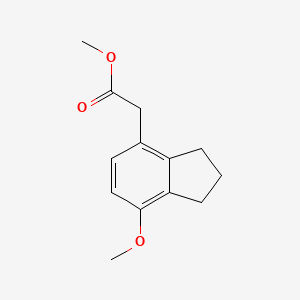
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
